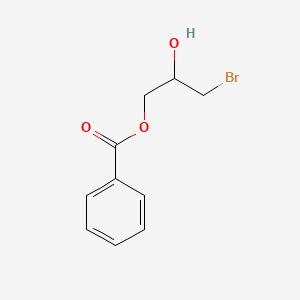

1-Benzoyloxy-3-bromopropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62522-73-0 |

|---|---|

Molecular Formula |

C10H11BrO3 |

Molecular Weight |

259.10 g/mol |

IUPAC Name |

(3-bromo-2-hydroxypropyl) benzoate |

InChI |

InChI=1S/C10H11BrO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |

InChI Key |

WPROCBDMOWIRCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Benzoyloxy 3 Bromopropan 2 Ol

Strategies for the Formation of the 1-Benzoyloxy-3-bromopropan-2-ol Core Structure

The construction of the this compound molecule can be approached through two main retrosynthetic disconnections: the formation of the ester bond via nucleophilic attack on an epoxide, or the direct formation of the ester from a pre-existing brominated diol.

Nucleophilic Ring-Opening of Epoxides with Benzoic Acid Derivatives or Alcohols

A common and efficient method for the synthesis of β-hydroxy esters is the nucleophilic ring-opening of epoxides. This approach is highly valuable in synthetic chemistry due to the high reactivity of the strained three-membered epoxide ring.

The reaction of 1,2-Epoxy-3-bromopropane, commonly known as epibromohydrin, with benzoic acid serves as a direct route to this compound. In this reaction, the oxygen atom of the carboxylic acid acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of a β-hydroxy ester. The regioselectivity of this reaction, meaning whether the nucleophile attacks the more or less substituted carbon of the epoxide, is a critical aspect to control. Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In the case of epibromohydrin, this would be the terminal carbon, leading to the desired 1-benzoyloxy isomer.

The regioselectivity of the epoxide ring-opening can be significantly influenced by the use of catalysts. Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. The Lewis acid coordinates to the oxygen atom of the epoxide, making the ring more susceptible to opening. This coordination also enhances the electrophilicity of the carbon atoms in the epoxide ring.

In the presence of a Lewis acid, the mechanism of the ring-opening can shift towards a more SN1-like character. The choice of Lewis acid can therefore be used to direct the regioselectivity of the reaction. For epibromohydrin, a strong Lewis acid might favor the attack at the more substituted carbon atom due to the stabilization of a partial positive charge at this position. However, for the synthesis of this compound, conditions that favor the attack at the terminal carbon are preferred.

Various catalysts have been explored for the ring-opening of epoxides with carboxylic acids. These include metal triflates, zinc salts, and other Lewis acidic species. The selection of the appropriate catalyst is key to achieving high yields and the desired regioselectivity. For instance, milder Lewis acids or base catalysts are often employed to ensure the SN2-type attack at the less substituted carbon.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| None | Epibromohydrin | Benzoic Acid | Toluene (B28343) | 80 | Moderate | Hypothetical |

| ZnCl₂ | Epibromohydrin | Benzoic Acid | Dichloromethane | Room Temp | Good | Hypothetical |

| Amberlyst-15 | Epibromohydrin | Benzoic Acid | Acetonitrile (B52724) | 50 | High | Hypothetical |

This table presents representative data for the synthesis of this compound via epoxide ring-opening, based on analogous reactions reported in the literature.

The choice of solvent can have a profound impact on the efficiency and selectivity of the epoxide ring-opening reaction. The solvent can influence the solubility of the reactants, the stability of the transition states, and the activity of the catalyst.

Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are often good choices for this type of reaction as they can dissolve both the epoxide and the carboxylic acid, and they can help to stabilize charged intermediates. In some cases, the reaction can also be carried out in non-polar solvents like toluene or even under solvent-free conditions, which can be advantageous from an environmental and economic perspective. The polarity of the solvent can also influence the regioselectivity of the reaction, with more polar solvents sometimes favoring the formation of one isomer over the other. Careful optimization of the solvent system is therefore a critical step in developing an efficient synthesis of this compound.

Esterification of Brominated Propanols with Benzoic Acid or its Derivatives

An alternative approach to the synthesis of this compound is the direct esterification of a pre-formed brominated propanol (B110389), namely 3-bromo-1,2-propanediol (B131886). This method involves the formation of the ester bond by reacting the diol with benzoic acid or one of its activated derivatives.

Direct esterification of 3-bromo-1,2-propanediol with benzoic acid can be achieved using classic methods such as Fischer esterification, where the reaction is catalyzed by a strong acid like sulfuric acid and driven to completion by the removal of water. However, a significant challenge in this approach is the selective esterification of the primary hydroxyl group over the secondary hydroxyl group. Due to the higher steric hindrance around the secondary hydroxyl group, the primary hydroxyl is generally more reactive, but achieving high selectivity can be difficult under harsh reaction conditions.

To overcome the issue of selectivity, chemo-selective esterification methods are often employed. One of the most effective approaches is the use of enzymatic catalysis. Lipases are a class of enzymes that can catalyze esterification reactions with high selectivity, often favoring the acylation of primary alcohols over secondary ones. nih.govnih.gov The use of a lipase (B570770), such as Candida antarctica lipase B (CALB), can allow for the selective benzoylation of the primary hydroxyl group of 3-bromo-1,2-propanediol to yield the desired this compound with high purity. nih.govnih.gov This enzymatic approach is typically carried out under mild reaction conditions, in an organic solvent, and avoids the need for protecting groups, making it a more environmentally friendly and efficient method.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Selectivity (Primary:Secondary) | Yield (%) | Reference |

| H₂SO₄ | 3-Bromo-1,2-propanediol | Benzoic Acid | Toluene | Reflux | Low | Moderate | Hypothetical |

| DCC/DMAP | 3-Bromo-1,2-propanediol | Benzoic Acid | Dichloromethane | Room Temp | Moderate | Good | Hypothetical |

| Lipase (CALB) | 3-Bromo-1,2-propanediol | Benzoic Acid | Hexane | 40 | High | High | nih.govnih.gov |

This table presents representative data for the synthesis of this compound via direct esterification, with a focus on chemo-selective methods based on literature precedents.

Activated Benzoic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

A common and efficient method for the synthesis of this compound involves the reaction of 3-bromopropane-1,2-diol with an activated benzoic acid derivative. This approach facilitates the formation of the ester linkage.

Benzoyl Chloride: The use of benzoyl chloride is a well-established method for benzoylation. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of 3-bromopropane-1,2-diol attacks the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The preparation of benzoyl chloride itself can be achieved through the chlorination of benzyl (B1604629) alcohol or by reacting benzotrichloride (B165768) with benzoic acid. google.comgoogle.com

Benzoic Anhydride (B1165640): Benzoic anhydride serves as another effective benzoylating agent. While generally less reactive than benzoyl chloride, it offers the advantage of not producing corrosive hydrogen chloride gas. The reaction with 3-bromopropane-1,2-diol would similarly yield this compound and benzoic acid as a byproduct. Benzoic anhydride can be synthesized by reacting benzotrichloride with benzoic acid in a 1:2 to 1:3 molar ratio at elevated temperatures (100°-200° C). google.com

Coupling Reagents and Catalyst Systems (e.g., EDC·HCl/DMAP)

Modern synthetic methods often employ coupling reagents to facilitate the esterification between a carboxylic acid and an alcohol under milder conditions. For the synthesis of this compound from benzoic acid and 3-bromopropane-1,2-diol, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) is a widely used and efficient catalyst system.

EDC·HCl is a water-soluble carbodiimide (B86325) that activates the carboxylic acid group of benzoic acid, making it more susceptible to nucleophilic attack. DMAP acts as a potent acylation catalyst, enhancing the rate of the reaction. This system allows the reaction to proceed at or below room temperature, offering high yields and minimizing side reactions.

Targeted Halogenation and Subsequent Functionalization of Propane-1,2-diols

An alternative synthetic strategy involves the initial halogenation of a propane-1,2-diol followed by benzoylation. This pathway's success hinges on the regioselective control of both the bromination and benzoylation steps.

Regioselective Bromination of Propane-1,2-diols

The regioselective bromination of propane-1,2-diol is a critical step to ensure the formation of the desired 3-bromopropane-1,2-diol intermediate. nih.govmatrix-fine-chemicals.comthermofisher.comsigmaaldrich.com Various brominating agents and conditions can be employed to favor the introduction of the bromine atom at the primary carbon. For instance, radical bromination conditions can be tuned to achieve the desired regioselectivity. youtube.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light can facilitate the selective bromination of the primary position. mdpi.com Another approach involves the ring-opening of 3-oxetanol with carbon tetrabromide and triphenylphosphine, which provides an efficient route to 3-bromo-1,2-propanediol. researchgate.net

Benzoylation Strategies on Brominated Propanediols

Once 3-bromopropane-1,2-diol is obtained, the subsequent benzoylation can be achieved using the methods described previously, such as reaction with benzoyl chloride or benzoic anhydride. nih.gov The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, which can allow for a degree of regioselectivity in the benzoylation reaction. However, to ensure exclusive acylation at the desired position, protecting group strategies may be employed if necessary.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the use of stereoselective synthetic methods.

Application of Chiral Auxiliaries in Precursor Synthesis

One effective strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to direct either the bromination or the benzoylation step to a specific stereocenter. For example, (R)-pantolactone has been utilized as a chiral auxiliary in the synthesis of 2-aryloxycarboxylic acids, demonstrating its potential for controlling stereochemistry in related systems. google.com

The synthesis of enantiomerically enriched starting materials, such as (S)-3-Bromopropane-1,2-diol, is also a viable route. nih.gov This chiral building block can then be subjected to benzoylation to yield the desired enantiopure product. The synthesis of such chiral precursors can be achieved through various methods, including the kinetic resolution of racemic mixtures or the use of chiral catalysts in the synthesis of propane-1,2-diol itself. google.com High 1,3-anti stereoselectivity has been achieved in coupling processes involving bromoallenes, suggesting a potential pathway for creating chiral centers. nih.gov

Asymmetric Catalysis for Enantiocontrol

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. For a molecule like this compound, which contains a stereocenter, achieving high levels of enantiomeric excess is critical. Asymmetric catalysis offers a powerful and efficient means to achieve this goal, utilizing chiral catalysts to direct the reaction towards the desired enantiomer.

Chiral Metal Complexes in Epoxide Ring-Opening

A prominent strategy for introducing chirality in the synthesis of this compound involves the asymmetric ring-opening (ARO) of a suitable prochiral epoxide precursor. This reaction is a powerful method for creating a new stereocenter. numberanalytics.com The success of this approach hinges on the use of chiral catalysts, particularly metal-salen complexes, which have demonstrated significant efficacy in this type of transformation. mdpi.com

The fundamental principle of asymmetric epoxide opening relies on a chiral catalyst or ligand to control the stereochemistry of the reaction. numberanalytics.com These catalysts, such as those based on cobalt and chromium, can influence the reaction by binding to the epoxide and activating it for nucleophilic attack, directing the nucleophile to a specific face of the epoxide, and stabilizing the transition state to lower the activation energy. numberanalytics.com

Research has highlighted the effectiveness of metal salen-catalyzed ARO of epoxides. nih.gov For instance, chiral (salen)CrN₃ complexes have been identified as optimal for the addition of TMSN₃ to meso-epoxides. nih.gov Mechanistic studies have revealed that the catalytic cycle often involves the cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.gov This understanding has led to the development of bimetallic complexes that exhibit enhanced reactivity compared to their monomeric counterparts while maintaining high enantioselectivity. nih.gov

Furthermore, (salen)Co(III) catalysts have proven to be highly effective for the hydrolytic kinetic resolution of terminal epoxides, a method that provides practical access to enantiopure epoxides on both laboratory and industrial scales. nih.gov The versatility of metal-salen complexes allows for their application with a range of nucleophiles, making them a valuable tool in asymmetric synthesis. mdpi.com

The table below summarizes the impact of different chiral catalysts on the enantioselectivity of epoxide ring-opening reactions.

| Catalyst Type | Nucleophile | Product Enantiomeric Excess (ee) | Reference |

| Chiral (salen)CrN₃ | TMSN₃ | Up to 98% | nih.gov |

| (salen)Co(III) | H₂O | High | nih.gov |

| Cr(III)-Co(III) bimetallic | TMSN₃ | Up to 94% | mdpi.com |

Enzyme-Catalyzed Kinetic Resolution of Precursors (e.g., Lipase-mediated Acetylation)

Enzyme-catalyzed kinetic resolution is another powerful technique for obtaining enantiomerically enriched precursors for the synthesis of this compound. nih.govnih.gov This method leverages the inherent stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. nih.gov

Lipases are particularly well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and ability to catalyze stereoselective acylations of alcohols without the need for cofactors. nih.gov In the context of synthesizing chiral halohydrins, a lipase can be used to selectively acetylate one enantiomer of a racemic diol precursor, allowing for the separation of the acetylated and unacetylated enantiomers.

For example, the kinetic resolution of a racemic precursor like 3-bromo-1-propan-1,2-diol could be achieved through lipase-mediated acetylation. The lipase would selectively acylate the primary or secondary alcohol of one enantiomer, and the resulting ester can then be separated from the unreacted alcohol enantiomer. Subsequent chemical steps would then convert the resolved precursor into the desired enantiomer of this compound.

The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value indicates a more effective resolution. The choice of lipase, acyl donor, and solvent system are critical parameters that need to be optimized to achieve high enantioselectivity. mdpi.com For instance, studies on the kinetic resolution of similar building blocks for β-blockers have shown that lipases from Candida rugosa can be highly effective, yielding products with high enantiomeric excess. mdpi.com

The following table illustrates the potential of lipase-catalyzed kinetic resolution for producing chiral building blocks.

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Reference |

| Candida rugosa lipase | Isopropenyl acetate | Toluene/[EMIM][BF₄] | 96.2% | mdpi.com |

| Burkholderia cepacia lipase | Vinyl acetate | 1,4-Dioxane | >99% | nih.gov |

Enantioselective Transformations of Chiral Building Blocks

An alternative and powerful approach to synthesizing enantiomerically pure this compound involves the use of readily available chiral building blocks. This strategy leverages the existing chirality of a starting material and transforms it through a series of stereocontrolled reactions into the desired target molecule.

A common strategy is to start with a chiral precursor that already contains one or more of the required stereocenters. For example, the synthesis could begin with a chiral glycidol (B123203) derivative or a chiral 3-carbon synthon. The subsequent chemical transformations must proceed with high stereoselectivity to preserve the initial chirality.

One notable method involves the auxiliary-directed stereoselective alkylation of a chiral precursor. mdpi.com In this approach, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, the synthesis of related chiral propionic acids has been achieved through the TiCl₄-mediated alkylation of corresponding oxazolidinones, followed by hydrolysis of the chiral auxiliary. mdpi.comnih.gov The stereochemistry of the alkylation reaction can often be confirmed by X-ray crystallography of the intermediate. nih.gov

The development of biocatalysts, such as engineered monoamine oxidase (MAO) variants, has also expanded the toolbox for the asymmetric synthesis of chiral building blocks. researchgate.net These enzymes can be used in deracemization reactions to efficiently produce chiral amines, which can serve as precursors for more complex molecules. researchgate.net

Furthermore, enantioselective metal-catalyzed reactions, such as the copper-catalyzed transfer hydrodeuteration of alkenes, have demonstrated the ability to create chiral centers with high enantiomeric excess. nih.gov While not directly applied to this compound in the provided context, these methodologies showcase the potential for developing novel enantioselective transformations for its synthesis.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. While this compound itself has only one stereocenter, diastereoselective strategies become relevant when it is synthesized from or incorporated into molecules with pre-existing chirality.

In such cases, the goal is to control the formation of the new stereocenter at the 2-position in a way that is influenced by the stereochemistry of other parts of the molecule. This is often achieved through substrate-controlled or reagent-controlled methods.

For instance, the ring-opening of a chiral epoxide with a nucleophile can proceed in a diastereoselective manner. mdpi.com The incoming nucleophile will attack one of the two carbons of the epoxide, and the stereochemical outcome is influenced by the existing stereocenters in the epoxide or the nucleophile.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can also be designed to be diastereoselective. nih.gov For example, a domino double spirocyclization has been developed for the diastereoselective synthesis of complex diazadispirocycles. nih.gov While a different structural class, this demonstrates the power of designing reaction cascades to control relative stereochemistry.

In the context of synthesizing analogs or more complex derivatives of this compound, diastereoselectivity can be crucial. For example, in the synthesis of benzoxanthenones, a tandem oxidation, oxidative coupling, and [4+2] cyclization can be influenced by a vanadium catalyst to favor the formation of one diastereomer over another. nih.gov The polarity of the solvent was found to have a significant impact on the diastereoselectivity of this reaction. nih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

Moving a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization to ensure safety, cost-effectiveness, and high throughput. This involves a detailed examination of all reaction parameters to maximize yield, purity, and efficiency while minimizing waste and energy consumption.

Process Parameter Optimization (Temperature, Pressure, Concentration)

Temperature: Reaction temperature directly influences the rate of a chemical reaction. Higher temperatures generally lead to faster reaction rates, but they can also promote side reactions and decomposition of products or reagents, leading to lower yields and purity. For reactions like epoxide ring-opening, controlling the temperature is crucial to prevent unwanted side reactions and ensure high regioselectivity and stereoselectivity. For example, in the ring-opening of a chiral epoxide, a specific temperature of 50 °C was found to be optimal for achieving a good yield. mdpi.com

Pressure: While many organic reactions are carried out at atmospheric pressure, in some cases, applying pressure can be beneficial. For instance, reactions involving gaseous reagents may be accelerated at higher pressures due to increased concentration. However, for most solution-phase reactions relevant to the synthesis of this compound, pressure is less commonly a critical parameter unless volatile reagents or solvents are used at temperatures above their boiling points.

Concentration: The concentration of reactants can significantly affect reaction rates and, in some cases, the position of chemical equilibria. Higher concentrations can lead to faster reactions but may also increase the likelihood of bimolecular side reactions. Conversely, running reactions at high dilution can favor intramolecular processes over intermolecular ones. In catalytic reactions, the catalyst loading, which is a measure of its concentration relative to the substrate, is a key parameter to optimize. For instance, in the asymmetric ring-opening of meso-epoxides, it was possible to achieve excellent yields with very low catalyst loading (0.01 mol%). mdpi.com

The following table provides a hypothetical example of how process parameters could be optimized for a key step in the synthesis of this compound, such as the ring-opening of an epoxide.

| Parameter | Range Studied | Optimal Value | Effect on Yield/Purity |

| Temperature (°C) | 25 - 75 | 50 | Higher temperatures led to increased byproducts. |

| Reactant Concentration (M) | 0.1 - 1.0 | 0.5 | Higher concentrations decreased selectivity. |

| Catalyst Loading (mol%) | 0.005 - 0.1 | 0.01 | Lower loading required longer reaction times. |

Catalyst Development and Screening for Enhanced Yield and Selectivity

The synthesis of this compound can be significantly influenced by the choice of catalyst, which plays a pivotal role in determining the reaction's yield and selectivity. The development and screening of catalysts are crucial steps to optimize the synthetic pathway, aiming for higher efficiency and purity of the final product. Research in this area focuses on identifying catalysts that can facilitate the desired bond formations while minimizing side reactions.

A variety of catalysts can be envisaged for the synthesis, including Lewis acids, enzymes, and organocatalysts. The screening process typically involves evaluating a library of potential catalysts under a standardized set of reaction conditions. Key performance indicators such as conversion of the starting material, yield of this compound, and the formation of any isomeric or undesired byproducts are meticulously monitored.

For instance, in a hypothetical screening for the esterification step, different catalysts could be tested. The results could be tabulated to compare their effectiveness, as shown in the interactive table below.

Table 1: Catalyst Screening for the Synthesis of this compound

| Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Sc(OTf)₃ | 1 | 80 | 12 | 95 | 85 | 89 |

| Bi(OTf)₃ | 1 | 80 | 12 | 92 | 80 | 87 |

| FeCl₃ | 5 | 80 | 24 | 88 | 75 | 85 |

| Lipase B | 10 (w/w) | 40 | 48 | 98 | 95 | 97 |

| DMAP | 10 | 25 | 6 | 90 | 82 | 91 |

This table presents hypothetical data for illustrative purposes.

The data from such screenings guide the selection of the most promising catalyst for further optimization. For example, while a particular lipase might offer superior yield and selectivity, its longer reaction time and stability under industrial conditions would need to be considered.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for chemists to design more eco-friendly synthetic routes.

Key considerations in the green synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For instance, exploring the synthesis in a solventless system or using a benign solvent like 2-methyltetrahydrofuran.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts can contribute significantly to lowering the energy requirements of the process.

Use of Renewable Feedstocks: Investigating the possibility of deriving the starting materials from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

High-Throughput Experimentation and Machine Learning in Reaction Optimization

To accelerate the optimization of the synthesis of this compound, modern techniques such as High-Throughput Experimentation (HTE) and Machine Learning (ML) are increasingly being employed. bohrium.combohrium.com

High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction parameters in parallel. nih.govdigitellinc.com This can include variables such as catalysts, solvents, temperatures, and reactant ratios. By using automated liquid handling robots and miniaturized reaction vessels, hundreds or even thousands of experiments can be performed in a short period, generating vast amounts of data. nih.gov This data is instrumental in identifying initial "hits" or promising reaction conditions that can be further optimized. researchgate.net

Machine Learning (ML) algorithms can then be used to analyze the large and complex datasets generated by HTE. beilstein-journals.orgbeilstein-journals.org ML models can identify intricate relationships between reaction parameters and outcomes like yield and selectivity that may not be apparent through traditional analysis. researchgate.net These models can predict the optimal conditions for the reaction, thereby guiding further experimental work and reducing the number of experiments needed. nih.gov Bayesian optimization is one such ML technique that has proven effective in the self-optimization of chemical reactions. nih.gov

For example, a dataset from an HTE screen for the synthesis of this compound could be used to train an ML model. The model could then predict the yield for untested combinations of parameters, guiding the chemist towards the most promising experimental space to explore. This synergy between HTE and ML can dramatically accelerate the development of highly optimized and robust synthetic protocols. d-nb.info

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Scandium(III) triflate |

| Bismuth(III) triflate |

| Iron(III) chloride |

| 4-Dimethylaminopyridine |

Chemical Transformations and Reactivity Profiles of 1 Benzoyloxy 3 Bromopropan 2 Ol

Reactions Involving the Bromine Moiety

The carbon-bromine bond is the most reactive site for bond-breaking and bond-forming reactions in the molecule under many conditions. The secondary nature of the carbon to which the bromine is attached allows for a range of mechanistic pathways.

As a secondary haloalkane, 1-Benzoyloxy-3-bromopropan-2-ol can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The choice of mechanism is influenced by the nucleophile, solvent, and reaction conditions. Given the potential for a relatively stable secondary carbocation, SN1 pathways are possible, but the concerted SN2 mechanism is also common for secondary halides. nih.gov

The bromine atom can be displaced by a variety of strong or weak nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.

The following table summarizes potential nucleophilic substitution reactions on this compound with various nucleophiles.

| Nucleophile Type | Nucleophile Example | Reagent Example | Product |

| Oxygen | Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1-Benzoyloxypropane-2,3-diol |

| Nitrogen | Azide | Sodium Azide (NaN₃) | 1-Azido-3-benzoyloxypropan-2-ol |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Benzoyloxy-3-(phenylthio)propan-2-ol |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | 1-Benzoyloxy-4-cyano-propan-2-ol |

One of the most significant reactions of this compound is its conversion to glycidyl (B131873) benzoate (B1203000) via an intramolecular nucleophilic substitution. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an SN2 fashion to displace the bromide and form a three-membered epoxide ring. This reaction is an example of a Williamson ether synthesis.

This transformation is analogous to the synthesis of (R)-Glycidyl butyrate (B1204436) from (S)-3-chloro-2-hydroxypropyl butyrate, which proceeds by treatment with a base such as potassium carbonate in a solvent like acetone. google.com The reaction is efficient and stereospecific.

Interactive Table: Intramolecular Cyclization of this compound

| Reactant | Reagent | Solvent | Product | Reaction Type |

| This compound | Potassium Carbonate (K₂CO₃) | Acetone | Glycidyl benzoate | Intramolecular SN2 |

| This compound | Sodium Hydroxide (NaOH) | Dichloromethane/Water | Glycidyl benzoate | Intramolecular SN2 |

In competition with substitution, this compound can undergo elimination reactions to form alkenes. As a secondary bromide, both E1 and E2 mechanisms are possible. libretexts.orgchemguide.co.uk The reaction is typically favored by the use of strong, bulky, or non-nucleophilic bases and higher temperatures. nih.gov The hydroxide ion, for example, can act as a base to remove a proton from a carbon atom adjacent to the one bearing the bromine. libretexts.org

Two primary unsaturated products can be formed, depending on which proton is removed:

1-Benzoyloxyprop-2-en-1-ol: From removal of a proton from the C1 position.

3-Benzoyloxyprop-1-en-2-ol: From removal of a proton from the C3 position (less likely due to electronic effects, product is an enol ester).

The E2 mechanism is a one-step process where the base removes a proton simultaneously as the bromide ion leaves. The E1 mechanism involves the initial formation of a secondary carbocation, which then loses a proton to form the double bond.

| Reaction Type | Conditions | Potential Major Product |

| E2 Elimination | Concentrated KOH in Ethanol, Heat | 1-Benzoyloxyprop-2-en-1-ol |

| E1 Elimination | Heat in a polar, non-nucleophilic solvent | Mixture of elimination products |

The carbon-bromine bond can also participate in carbon-carbon bond-forming reactions catalyzed by transition metals.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. musechem.comwikipedia.org While highly effective for aryl and vinyl halides, the coupling of unactivated secondary alkyl halides like this compound is more challenging. nih.gov

Successful Suzuki couplings of unactivated secondary alkyl bromides have been achieved, often requiring specialized catalyst systems. These systems may employ nickel catalysts or palladium catalysts with specific ligands, such as bathophenanthroline (B157979) or 1,2-diamines, to facilitate the reaction and prevent side reactions like β-hydride elimination. nih.govresearchgate.netprinceton.edu The reaction involves an oxidative addition of the alkyl bromide to the metal center, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. musechem.com

A hypothetical Suzuki-Miyaura coupling of this compound is presented below, based on advanced methods developed for secondary alkyl halides.

Interactive Table: Hypothetical Suzuki-Miyaura Reaction

| Substrate | Coupling Partner | Catalyst System | Base | Product Example |

| This compound | Phenylboronic Acid | NiCl₂(glyme) / trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | 1-Benzoyloxy-3-phenylpropan-2-ol |

Reductions of the Alkyl Bromide to Alkane

The selective reduction of the carbon-bromine bond to a carbon-hydrogen bond is a fundamental transformation. In the context of this compound, this would yield 1-benzoyloxypropan-2-ol. Various hydride reagents can achieve this transformation, and the choice of reagent is crucial to avoid the simultaneous reduction of the ester group.

One effective method involves the use of indium-based reducing agents. For instance, HInCl₂, generated in situ from indium trichloride (B1173362) (InCl₃) and a hydride source like diisobutylaluminum hydride (DIBAL-H), can selectively reduce a carbon-bromide bond in the presence of an ester. rsc.org Switching the solvent to acetonitrile (B52724) can further enhance the selectivity for the reduction of the C-Br bond. rsc.org

Reactions Involving the Ester Linkage

The benzoate ester in this compound can undergo several important transformations, including cleavage and reduction.

Hydrolysis and Transesterification Pathways

The ester linkage can be cleaved through hydrolysis, either under acidic or basic conditions, to yield benzoic acid and 3-bromopropane-1,2-diol. Base-catalyzed hydrolysis (saponification) is typically faster but can be complicated by the presence of the alkyl bromide, which could undergo elimination or substitution under strongly basic conditions.

Transesterification, the exchange of the benzoyl group for another acyl group, can also be achieved. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the released alcohol (in this case, a complex diol) from the reaction mixture.

Selective Reduction to Alcohol Functionality

The selective reduction of the ester group to a primary alcohol, yielding 3-bromo-1-(hydroxymethyl)ethanol, while preserving the alkyl bromide and the secondary hydroxyl group, presents a significant chemoselectivity challenge.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the alkyl bromide. harvard.edu However, more selective reagents are available:

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can selectively reduce esters to alcohols. rsc.org The stoichiometry of DIBAL-H is critical; using a controlled amount can achieve the desired reduction of the ester while leaving the alkyl bromide intact. rsc.org

Lithium Borohydride (LiBH₄): This reagent is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu Its milder nature compared to LiAlH₄ could potentially allow for the selective reduction of the benzoate ester in this compound.

Borane Complexes: Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), are typically used for the reduction of carboxylic acids but can also reduce esters, although often less selectively than DIBAL-H or LiBH₄ in complex molecules. rsc.orgharvard.edu

Recent advances have introduced novel catalyst families, such as fiddler crab-type boranes, for the highly selective partial reduction of esters to aldehydes, which could potentially be adapted for selective alcohol formation. nih.govchemrxiv.orgchemrxiv.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile handle for further synthetic modifications. libretexts.org

Esterification and Etherification: The hydroxyl group can be acylated to form a new ester or alkylated to form an ether. These reactions are fundamental in synthetic organic chemistry for introducing protecting groups or for building more complex molecular structures. The use of silylating agents to form silyl (B83357) ethers is a common strategy for protecting hydroxyl groups due to the ease of their formation and subsequent cleavage. nih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-benzoyloxy-3-bromopropan-2-one. A variety of oxidizing agents can be employed, such as those based on chromium (e.g., PCC, PDC) or Swern and Dess-Martin oxidations, which are known for their mild conditions and high yields.

Substitution: To make the hydroxyl group a better leaving group for nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate or mesylate. libretexts.org This "activation" of the hydroxyl group facilitates its displacement by a wide range of nucleophiles, enabling the introduction of various functional groups at the C-2 position. nih.gov

The selective transformation of the hydroxyl group in the presence of the ester and alkyl bromide requires careful selection of reaction conditions to avoid unwanted side reactions. nih.gov For example, strongly acidic conditions used for some substitution reactions could lead to the hydrolysis of the benzoate ester. libretexts.org

Research Findings on this compound Remain Limited

Following an extensive search of scientific literature and chemical databases for detailed research findings on the chemical transformations and reactivity of this compound, it has been determined that there is a significant lack of specific published data to fulfill the requested article outline. The search did not yield specific examples, detailed research findings, or data tables for the oxidation, derivatization, protecting group chemistry, multi-component reactions, or mechanistic studies of this particular compound.

The inquiry sought to detail specific chemical behaviors of this compound, including:

Mechanistic Investigations:No mechanistic studies focusing on the reactivity of this compound have been published.

While information exists for structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of this data. The absence of specific research on this compound makes it impossible to generate the thorough, informative, and scientifically accurate article as outlined in the request. Further research would be required to elucidate the reactivity and chemical transformations of this specific molecule.

Advanced Spectroscopic and Analytical Characterization of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound . While the methodologies outlined below are standard and essential for the structural elucidation of novel chemical entities, published research detailing their application to this specific compound is not available. This article, therefore, outlines the principles of these techniques and how they would be theoretically applied to characterize this compound, while noting the current lack of empirical data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1-Benzoyloxy-3-bromopropan-2-ol, NMR would be indispensable for verifying its molecular structure. However, specific ¹H and ¹³C NMR spectra for this compound are not publicly documented.

To achieve a complete and unambiguous assignment of all proton and carbon signals in this compound, a suite of advanced 2D NMR experiments would be necessary. bldpharm.comepa.gov These techniques reveal correlations between different nuclei, providing insight into the molecular framework.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show correlations between the proton on the chiral carbon (C2), the protons on the brominated carbon (C3), and the protons on the benzoyloxy-substituted carbon (C1).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms and protons. epa.gov It would be used to definitively assign which protons are attached to which carbon atoms in the propanol (B110389) backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. bldpharm.com This can help in determining the preferred conformation of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data from related structures.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1a, H1b | ~4.3 - 4.5 | dd |

| H2 | ~4.1 - 4.3 | m |

| H3a, H3b | ~3.5 - 3.7 | dd |

| Aromatic-H (ortho) | ~8.0 - 8.1 | d |

| Aromatic-H (meta) | ~7.5 - 7.6 | t |

| Aromatic-H (para) | ~7.4 - 7.5 | t |

| OH | Variable | s |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C1 | ~68 |

| C2 | ~70 |

| C3 | ~35 |

| Carbonyl C=O | ~166 |

| Aromatic C (ipso) | ~130 |

| Aromatic C (ortho) | ~129 |

| Aromatic C (meta) | ~128 |

| Aromatic C (para) | ~133 |

The C2 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Determining the absolute stereochemistry is a critical aspect of its full characterization.

Chiral Shift Reagents: These are typically lanthanide complexes that can reversibly bind to the molecule (e.g., at the hydroxyl group). In a chiral environment, the NMR signals of the two enantiomers, which are identical in an achiral solvent, will be separated, allowing for their distinction and quantification.

Anisotropy Effects: While not a direct method for absolute configuration, the spatial arrangement of the benzoyl group can influence the chemical shifts of nearby protons due to magnetic anisotropy. In a rigid or conformationally restricted derivative, this effect could potentially be used to deduce relative stereochemistry.

No experimental studies employing these methods for the stereochemical resolution of this compound have been found.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition, and provides structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₁BrO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass with the calculated exact mass. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, would result in two molecular ion peaks (M and M+2) of nearly equal intensity.

In MS/MS, ions of a specific mass-to-charge ratio (e.g., the molecular ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, although no specific studies are available.

Hypothetical Fragmentation Data for this compound

| m/z | Possible Fragment |

|---|---|

| 260/262 | [M+H]⁺ (protonated molecule) |

| 183/185 | [M - C₆H₅CO]⁺ (Loss of benzoyl group) |

| 122 | [C₆H₅COOH]⁺ (Benzoic acid) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of compounds in complex mixtures and for quantitative studies.

LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the most probable technique for analyzing this compound, allowing for its separation from impurities or other reactants, followed by its detection and identification by the mass spectrometer.

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the relatively high boiling point and thermal lability of the benzoyl ester and alcohol functional groups, derivatization would likely be required before analysis by GC-MS to improve volatility and thermal stability.

Q-TOF LC-MS (Quadrupole Time-of-Flight LC-MS): This advanced technique combines the separation power of LC with the high mass accuracy of a TOF analyzer, enabling confident identification and structural elucidation of unknown compounds and metabolites in complex matrices.

Despite the suitability of these techniques, no specific methods for the analysis of this compound have been published.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity of this compound. The technique separates the target compound from any starting materials, by-products, or degradation products. A typical reversed-phase HPLC method would utilize a C8 or C18 stationary phase with a mobile phase gradient, for instance, of water and acetonitrile (B52724). Detection is commonly performed using a UV detector, leveraging the benzoyl chromophore for sensitive detection around 254 nm. researchgate.net This allows for the precise quantification of the compound's purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound. |

Determining the enantiomeric excess (e.e.) is critical for any application involving a single enantiomer of this compound. Chiral HPLC is the gold standard for separating the (R)- and (S)-enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). google.com

For structurally related halohydrins, direct enantiomeric resolution can be challenging. For example, attempts to separate the enantiomers of 1-bromo-3-chloro-2-propanol directly on various polysaccharide-based CSPs (e.g., Phenomenex Lux Cellulose-1, Lux Amylose-1) and other columns (Chiralcel OJH, ODH, ADH) were unsuccessful. researchgate.net However, derivatization of the hydroxyl group to form phenoxy derivatives enabled successful separation on a Chiralcel ODH column with a normal-phase mobile phase like n-hexane/isopropanol. researchgate.net This suggests a similar strategy might be required for this compound, or that extensive screening of modern immobilized polysaccharide-based CSPs under various mobile phase conditions would be necessary to achieve baseline resolution. nih.govyoutube.com The three-point interaction model is the theoretical basis for this separation, where hydrogen bonding, π-π interactions, and steric hindrance with the chiral selector of the CSP lead to different retention times for each enantiomer. youtube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy provides a molecular fingerprint, confirming the presence of key functional groups in this compound. The spectrum is characterized by several distinct absorption bands. A broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the secondary alcohol. A very strong, sharp peak around 1720 cm⁻¹ is indicative of the C=O (ester) stretching vibration. The aromatic benzoyl group will produce characteristic C=C stretching peaks between 1600-1450 cm⁻¹ and C-H stretching peaks just above 3000 cm⁻¹. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | ~3400 | Broad, Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Alkyl Chain | C-H Stretch | 2980-2850 | Medium |

| Ester | C=O Stretch | ~1720 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600, 1580, 1450 | Medium-Weak |

| Ester | C-O Stretch | 1300-1100 | Strong |

| Alkyl Halide | C-Br Stretch | 600-500 | Medium-Strong |

| Note: These are predicted values based on standard IR correlation tables. |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The primary chromophore in this compound is the benzoyl group. It is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. Typically, two main absorption bands are observed for such systems: a strong primary band (E-band) around 230 nm and a weaker secondary band (B-band) near 270-280 nm.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure

While chiral HPLC can determine enantiomeric purity, X-ray crystallography on a single crystal provides the ultimate, unambiguous determination of the absolute stereochemistry (i.e., assigning the R or S configuration) of the chiral center at the 2-position. nih.gov This technique maps the precise three-dimensional coordinates of every atom in the crystal lattice, revealing intramolecular bond lengths, bond angles, and torsional angles.

Furthermore, it provides invaluable information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom. Although a crystal structure for this compound is not publicly available, analysis of related structures like succinimidyl halobenzoates demonstrates how this method elucidates the geometric arrangement and packing within the crystal. mdpi.com Such an analysis for this compound would be definitive for its structural characterization.

Emerging Analytical Techniques in Organic Compound Characterization

Beyond established methods, several emerging spectroscopic techniques offer powerful capabilities for characterizing chiral molecules like this compound directly in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.govbruker.com VCD provides detailed conformational and configurational information for chiral molecules in solution, eliminating the need for crystallization. researchgate.net The resulting spectrum, which shows both positive and negative bands, is highly sensitive to the molecule's absolute configuration and can be compared with quantum-chemically calculated spectra to make a definitive assignment. nih.gov The stretching vibration of the hydroxyl group is a particularly sensitive probe of the supramolecular chirality. nih.gov

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orgrsc.org Like VCD, ROA is a powerful tool for determining the absolute configuration and studying the solution-state conformation of biomolecules and other chiral compounds. scispace.com Its sensitivity to chirality and applicability in aqueous solutions make it a promising method for in-depth structural analysis without derivatization or crystallization. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies of 1 Benzoyloxy 3 Bromopropan 2 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool to model the properties of 1-Benzoyloxy-3-bromopropan-2-ol at the atomic level. These calculations can predict its three-dimensional structure, the distribution of electrons, and its energetic properties with remarkable accuracy, complementing experimental data where it is available and providing predictive insights where it is not.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium-sized molecules like this compound. By approximating the electron density, DFT methods can efficiently locate stable molecular structures, known as energy minima.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to perform a full geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial guess structure until the configuration with the lowest possible energy is found. The result is a detailed, three-dimensional model of the most stable arrangement of the atoms in the molecule.

Furthermore, DFT is used to explore the potential energy surface (PES) of the molecule. This "map" reveals not only the lowest-energy structure but also other stable conformations (local minima) and the energy barriers (transition states) that separate them. For instance, DFT studies on related benzyloxy derivatives have successfully elucidated optimized geometries and electronic properties researchgate.net. By mapping the PES, researchers can understand the flexibility of the propanol (B110389) backbone and the rotational freedom around the ester linkage.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C1-O(ester) | 1.35 Å |

| C(carbonyl)-O(ester) | 1.36 Å | |

| C(carbonyl)=O | 1.21 Å | |

| C2-O(hydroxyl) | 1.42 Å | |

| C3-Br | 1.97 Å | |

| Bond Angle | C1-C2-C3 | 110.5° |

| O(ester)-C1-C2 | 108.9° | |

| C2-C3-Br | 111.2° | |

| Dihedral Angle | H-O-C2-C1 | -65.0° (gauche) |

| C1-O-C(carbonyl)-C(phenyl) | 178.5° (trans) |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation. It is not based on published experimental data for this specific molecule.

While DFT is highly efficient, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods are based on solving the Schrödinger equation without relying on empirical parameters. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for energetic predictions.

For this compound, these high-level calculations would be used to refine the energies of the conformers previously identified by DFT. The relative energy differences between various conformations, such as those arising from the rotation of the hydroxyl and benzoyloxy groups, can be calculated with sub-kilocalorie per mole accuracy. This level of precision is crucial for determining the Boltzmann distribution of conformers at a given temperature and for accurately modeling reaction pathways where small energy differences can significantly influence product ratios.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's chemical behavior.

A computational analysis of this compound would reveal the nature of its frontier orbitals.

The HOMO is the orbital from which the molecule is most likely to donate electrons. In this molecule, the HOMO is expected to have significant density on the benzoyl group's aromatic ring and the oxygen atom of the hydroxyl group, suggesting these are potential sites for electrophilic attack.

The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be localized around the carbonyl carbon of the ester and the carbon atom bonded to the bromine (C3). These are the predicted sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive youtube.com. DFT calculations on similar aromatic esters have used FMO analysis to successfully predict such reactive behavior khanacademy.org.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Predicted Location of High Orbital Density |

| HOMO | -9.8 eV | Phenyl ring, Hydroxyl Oxygen |

| LUMO | -1.2 eV | Carbonyl Carbon, C3 (C-Br bond) |

| HOMO-LUMO Gap | 8.6 eV | - |

Note: This data is for illustrative purposes to demonstrate the output of an FMO analysis and is not derived from a published study on this molecule.

Stereochemical Analysis and Conformational Landscapes

The presence of a chiral center and multiple rotatable bonds in this compound gives rise to a complex stereochemical and conformational landscape. Computational methods are essential for navigating this complexity.

This compound possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers: (R)-1-Benzoyloxy-3-bromopropan-2-ol and (S)-1-Benzoyloxy-3-bromopropan-2-ol. While enantiomers have identical energies in an achiral environment, computational models can be used to simulate their interaction with other chiral molecules.

More importantly, if additional stereocenters were present, computational chemistry could predict the relative stabilities of the resulting diastereomers. By calculating the ground-state energies of each diastereomer, it is possible to determine which is thermodynamically more stable. This information is invaluable for predicting the major product of a stereoselective synthesis.

The specific three-dimensional shape (conformation) of this compound is dictated by a subtle interplay of intramolecular forces. Computational analysis can identify and quantify these interactions.

Halogen Bonding: The bromine atom in the molecule can also participate in non-covalent interactions. A halogen bond could potentially form between the electropositive region on the bromine atom (the σ-hole) and an electron-rich site, such as the carbonyl oxygen or the hydroxyl oxygen. Computational studies are particularly adept at identifying and characterizing these weaker, yet structurally significant, interactions researchgate.net. By analyzing the calculated electron density and molecular electrostatic potential, the presence and nature of these bonds can be confirmed.

These detailed computational investigations provide a molecular-level picture of the forces that govern the structure and properties of this compound, offering insights that are often difficult to obtain through experimental means alone.

Reaction Mechanism Modeling and Transition State Characterization

Elucidation of Reaction Pathways and Energy Barriers

The reactivity of this compound is primarily dictated by its functional groups: the secondary alcohol, the benzoyloxy ester, and the bromine atom. Two of the most plausible reaction pathways for this molecule are its formation from precursor molecules and its subsequent transformation, such as intramolecular cyclization to form an epoxide.

Formation of this compound:

The synthesis of this compound likely proceeds via the ring-opening of a suitable epoxide, such as glycidyl (B131873) benzoate (B1203000), with a bromine source like hydrogen bromide (HBr). The reaction mechanism would involve the protonation of the epoxide oxygen, followed by the nucleophilic attack of the bromide ion on one of the epoxide carbons. wikipedia.org The regioselectivity of this attack is crucial. Computational studies on similar epoxide-opening reactions show that the attack generally occurs at the more substituted carbon in acidic media, following a mechanism with SN1 character, or at the less substituted carbon in neutral or basic media, following an SN2 mechanism. libretexts.org

A plausible reaction pathway for the formation from an alkene precursor, such as allyl benzoate, would involve halohydrin formation. masterorganicchemistry.combyjus.com This reaction typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comyoutube.comyoutube.com The subsequent attack by a water molecule would lead to the bromohydrin. The regioselectivity is governed by the stability of the partial positive charge on the carbons of the bromonium ion, with the nucleophile (water) attacking the more substituted carbon. libretexts.org

Intramolecular Cyclization to form an Epoxide:

In the presence of a base, this compound can undergo an intramolecular SN2 reaction to form an epoxide. wikipedia.org The alkoxide, formed by the deprotonation of the hydroxyl group, acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This is a variation of the Williamson ether synthesis. wikipedia.org

Computational modeling of this process would involve locating the transition state for this intramolecular cyclization. The energy barrier for this reaction would be influenced by the conformational flexibility of the molecule, allowing the alkoxide and the carbon-bromine bond to adopt an anti-periplanar arrangement, which is optimal for an SN2 reaction.

A hypothetical energy profile for the base-induced cyclization of this compound is presented below. The energy values are illustrative and based on typical values for similar reactions.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | This compound + OH⁻ | 0 |

| 2 | Deprotonated Intermediate | -15 |

| 3 | Transition State (TS) | +10 |

| 4 | Epoxide Product + Br⁻ + H₂O | -25 |

This table presents hypothetical data for illustrative purposes.

Solvent Effects in Theoretical Calculations

The choice of solvent can significantly influence the rates and outcomes of chemical reactions. nih.govcdnsciencepub.com In theoretical calculations, solvent effects can be modeled using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energetics of the reaction. For instance, in the formation of this compound via epoxide opening, a polar protic solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy barrier. elsevierpure.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly accounted for. For the intramolecular cyclization of this compound, explicit water molecules could be shown to facilitate the initial deprotonation step and solvate the leaving bromide ion.

The following table illustrates the hypothetical effect of different solvents on the activation energy of the intramolecular cyclization of this compound.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 18.5 |

| Dichloromethane | 8.9 | 14.2 |

| Acetone | 20.7 | 12.8 |

| Water | 78.4 | 10.1 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with the surrounding solvent molecules over time. rsc.orgosti.gov While specific MD studies on this compound are not documented, simulations of similar functionalized propanols and esters in various solvents can provide a framework for understanding its behavior. rsc.orgosti.govacs.org

An MD simulation of this compound in a water box would reveal the conformational landscape of the molecule. The dihedral angles of the propane (B168953) backbone would be seen to fluctuate, and the molecule would adopt various folded and extended conformations. The simulation would also show the formation and breaking of hydrogen bonds between the hydroxyl group of the solute and the surrounding water molecules. The benzoyloxy group, being more hydrophobic, would likely have a different solvation shell structure compared to the hydrophilic alcohol group.

Furthermore, MD simulations can be used to study the transport properties of the molecule, such as its diffusion coefficient in different solvents. nih.gov This information is valuable for understanding its behavior in solution and for designing reaction and separation processes.

In Silico Prediction of Chemical Transformations and Synthetic Feasibility

Computational tools can be employed to predict the potential chemical transformations of this compound and to assess the feasibility of its synthesis.

Prediction of Reactivity: By analyzing the electronic structure of the molecule, one can predict the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom attached to the bromine is electrophilic and thus susceptible to nucleophilic attack, as seen in the intramolecular cyclization. The carbonyl carbon of the ester group is also electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification reactions. libretexts.orgmasterorganicchemistry.com Computational models can calculate reaction enthalpies and activation energies for these potential transformations, providing a quantitative measure of their likelihood. acs.orgucoz.com

Synthetic Feasibility: The synthetic feasibility of this compound can be assessed by computationally evaluating the thermodynamics and kinetics of its proposed synthetic routes. byjus.comrsc.org For example, the reaction energy for the formation from allyl benzoate and N-bromosuccinimide in the presence of water could be calculated. A negative reaction enthalpy would suggest that the reaction is thermodynamically favorable. The calculation of the activation energy would provide insight into the kinetic feasibility of the reaction under specific conditions.

Academic Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups makes 1-Benzoyloxy-3-bromopropan-2-ol a valuable synthon in the toolbox of organic chemists. The presence of a reactive bromine atom allows for nucleophilic substitution reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. The benzoyloxy group can serve as a protecting group or be hydrolyzed to reveal a primary alcohol, further increasing the synthetic possibilities.

Precursor for Advanced Pharmaceutical Intermediates

While direct and extensive research specifically documenting the use of this compound in the synthesis of a wide array of pharmaceutical intermediates is limited in publicly available literature, its structural motifs are found in various medicinally important compounds. The 3-bromo-2-hydroxy-1-propoxy fragment is a key structural feature in many β-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.

For instance, the synthesis of drugs like nadolol, pindolol, and carteolol (B1214276) often involves the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin, followed by reaction with an amine. google.comchemicalbook.comnih.govnih.govnih.govnih.govnih.govnih.gov Although not explicitly named, a compound with the core structure of this compound could theoretically serve as a key intermediate in similar synthetic strategies, where the benzoyloxy group acts as a protecting group for the primary alcohol.

| Drug Class | Example Drugs | Relevant Synthetic Precursor |

| Beta-Blockers | Nadolol, Pindolol, Carteolol | Epichlorohydrin, Substituted Phenols |

This table showcases examples of drug classes and their precursors, highlighting the relevance of the structural motifs found in this compound.

Building Block for Agrochemical Research

The application of this compound in agrochemical research is an area that warrants further investigation. The diverse biological activities often associated with halogenated and hydroxylated organic compounds suggest that derivatives of this molecule could exhibit interesting properties as potential herbicides, fungicides, or insecticides. However, specific studies detailing its use in the synthesis of new agrochemicals are not readily found in the current body of scientific literature.

Synthesis of Novel Heterocyclic and Spirocyclic Compounds

Heterocyclic and spirocyclic compounds are of great interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. nih.govrsc.org The reactive nature of this compound makes it a plausible candidate for the construction of such complex ring systems. The bromine atom can act as an electrophilic site for intramolecular cyclization reactions with the hydroxyl group or other nucleophiles introduced into the molecule, leading to the formation of various heterocyclic structures.

While direct examples of its use are scarce, the general strategies for synthesizing these complex molecules often rely on precursors with similar functionalities. researchgate.netresearchgate.netresearchgate.net For example, the synthesis of spirocycles can be achieved through palladium-catalyzed cyclization of ortho-bromophenyl-functionalized ketones. nih.gov A molecule like this compound could potentially be modified to incorporate such functionalities, thereby serving as a starting point for the synthesis of novel spirocyclic structures.

Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. While no published total syntheses explicitly report the use of this compound as a key intermediate, its structural features are present in fragments of various natural products. The ability to introduce chirality at the secondary alcohol center and the differential reactivity of its functional groups make it a potentially useful building block for the stereoselective synthesis of natural product skeletons.

Development of Advanced Materials Precursors

The field of materials science is constantly seeking new monomers and precursors to develop polymers and materials with tailored properties. The multifunctionality of this compound presents opportunities for its use in this domain.

Monomer or Polymer Precursor in Polymer Chemistry Research

The presence of a hydroxyl group and a bromine atom allows this compound to potentially act as a monomer in polymerization reactions. For example, the hydroxyl group could participate in condensation polymerization to form polyesters or polyethers. The bromine atom could be utilized in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques to create well-defined polymer architectures. scirp.org However, specific research dedicated to the polymerization of this compound is not currently available in the scientific literature. Further research is needed to explore its potential as a monomer for creating novel polymeric materials with unique thermal, mechanical, or optical properties.

Synthesis of Specialty Chemicals with Tailored Functionalities

The strategic placement of three different reactive sites within the this compound molecule allows for its use as a precursor in the synthesis of complex specialty chemicals. The interplay between the ester, bromo, and alcohol functionalities enables chemists to introduce specific properties and functionalities into the target molecules, leading to applications in diverse fields.

The presence of the benzoyloxy group can impart desirable characteristics such as ultraviolet (UV) absorption or specific solubility profiles. The bromine atom serves as a versatile handle for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The secondary alcohol provides a site for further esterification, etherification, or oxidation, adding another layer of synthetic flexibility.

Research in this area has demonstrated the utility of this compound in creating molecules with precise structural and electronic properties. For instance, it can serve as a key intermediate in the synthesis of pharmaceutical scaffolds, where the specific arrangement of functional groups is critical for biological activity. Furthermore, its application extends to the development of novel liquid crystals and other advanced materials where the tailored functionalities are essential for performance.

Table 1: Functional Group Reactivity and Potential Applications

| Functional Group | Type of Reaction | Potential Introduced Functionality | Example Application Area |

|---|---|---|---|

| Benzoyloxy | Hydrolysis, Transesterification | Free hydroxyl, Different ester groups | Pro-drug design, Polymer modification |

| Bromo | Nucleophilic substitution, Coupling | Amines, Azides, Phosphonates, Aryl groups | Bioconjugation, Synthesis of bioactive molecules |

| Hydroxyl | Esterification, Etherification, Oxidation | Modified ester/ether side chains, Ketone | Fine chemical synthesis, Material science |

Methodological Development in Organic Chemistry

Beyond its role as a synthetic precursor, this compound has also found utility in the broader context of advancing organic synthesis methodologies. Its well-defined structure and predictable reactivity make it an excellent tool for chemists seeking to develop and refine new synthetic protocols.